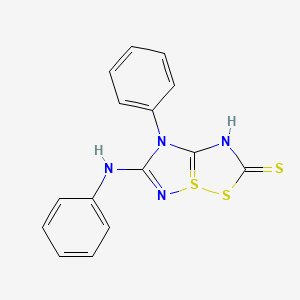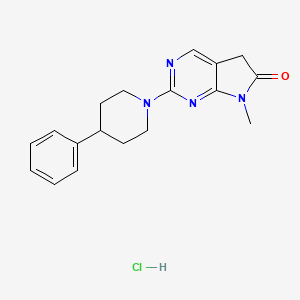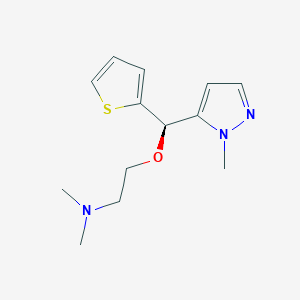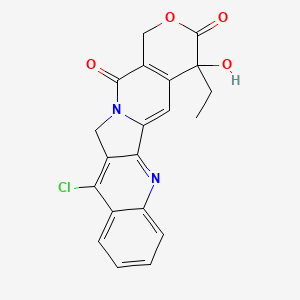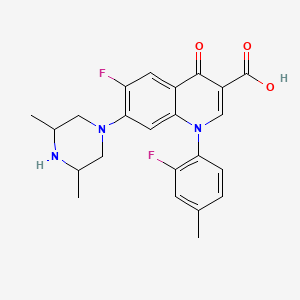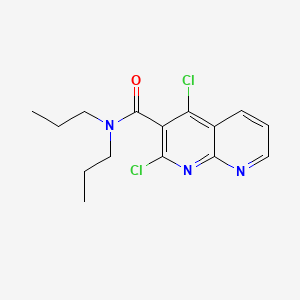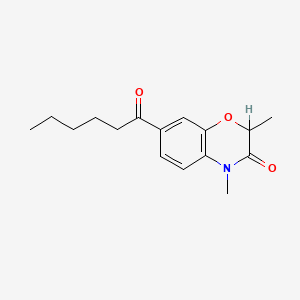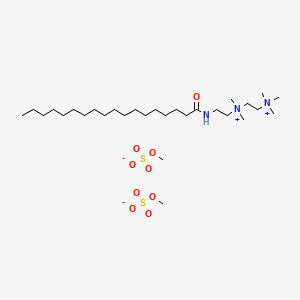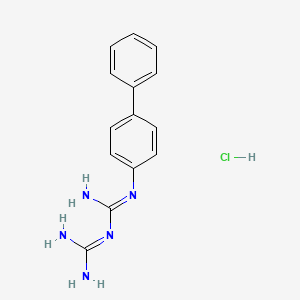
1-(4-Biphenylyl)biguanide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Biphenylyl)biguanide monohydrochloride is a chemical compound belonging to the biguanide family Biguanides are known for their diverse applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Biphenylyl)biguanide monohydrochloride typically involves the reaction of 4-biphenylamine with cyanoguanidine under specific conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the biguanide structure. The resulting product is then purified and converted into its monohydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Biphenylyl)biguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce more stable, reduced forms of the compound .
Scientific Research Applications
1-(4-Biphenylyl)biguanide monohydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Biphenylyl)biguanide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it can inhibit mitochondrial respiratory complex I, affecting cellular energy production and metabolism . Additionally, the compound may activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis .
Comparison with Similar Compounds
Metformin: A widely used biguanide for the treatment of type II diabetes.
Phenformin: Another biguanide with antihyperglycemic properties, but with a higher risk of lactic acidosis compared to metformin.
Proguanil: Used primarily as an antimalarial agent, it has a different mechanism of action compared to other biguanides.
Uniqueness: 1-(4-Biphenylyl)biguanide monohydrochloride stands out due to its unique biphenyl structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research applications .
Properties
CAS No. |
4767-31-1 |
|---|---|
Molecular Formula |
C14H16ClN5 |
Molecular Weight |
289.76 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(4-phenylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H15N5.ClH/c15-13(16)19-14(17)18-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H6,15,16,17,18,19);1H |
InChI Key |
JJRQXGUWZORBNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C(N)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




